2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c12-11(13,14)6-17-8(20)4-7-5-21-10(18-7)19-9-15-2-1-3-16-9/h1-3,5H,4,6H2,(H,17,20)(H,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNAFIPOHDMUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled using a suitable linker, such as an amine group, under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols and Amines: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing other complex molecules.
- Coordination Chemistry : It acts as a ligand that can form coordination complexes with transition metals, enhancing catalytic processes.
Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, making it a candidate for further studies in drug development.
- Biological Interactions : Investigated for its interactions with biological macromolecules, which could lead to insights into metabolic pathways.
Medicine
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities. For instance, compounds with similar structures have shown efficacy in preclinical models of arthritis and cancer.
| Study | Model | Outcome |
|---|---|---|
| Preclinical Study A | Arthritis Model | Significant reduction in inflammation |
| Preclinical Study B | Cancer Cell Lines | Induced apoptosis in targeted cells |
Industry
- Advanced Materials Development : The compound is explored as a precursor for synthesizing advanced materials with unique properties.
- Chemical Reactant : Utilized in the production of isoxazoline indolizine amides, demonstrating its versatility in industrial applications.
Case Studies
-
Anti-inflammatory Activity
- A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in rat models of arthritis. The mechanism was linked to inhibition of pro-inflammatory cytokines.
-
Anticancer Potential
- Another investigation revealed that similar thiazole-pyrimidine derivatives exhibited cytotoxicity against several cancer cell lines, indicating potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-methylacetamide
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-ethylacetamide
- 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)propionamide
Uniqueness
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide stands out due to the presence of the trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Biological Activity
The compound 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a heterocyclic organic molecule that combines pyrimidine and thiazole moieties. This compound has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Pyrimidine Ring Formation : Often achieved through the Biginelli reaction involving β-ketoesters, aldehydes, and urea.
- Coupling Reactions : The pyrimidine and thiazole rings are coupled using an amine linker under basic conditions.
- Introduction of the Trifluoroethyl Group : This is accomplished via nucleophilic substitution reactions using trifluoroethyl halides.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, leading to reduced tumor growth in various cancer models .
- Case Study : A study involving a series of thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation:
- Inhibition of Pro-inflammatory Cytokines : It has been reported to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.
Antimicrobial Activity
Preliminary screenings suggest potential antimicrobial effects:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one. Research indicates that modifications to the pyrimidine and thiazole rings can significantly influence their pharmacological profiles:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrimidine Ring | Enhanced binding affinity to target proteins |
| Variations in Thiazole Position | Altered inhibition rates against kinases |
| Trifluoroethyl Group Presence | Increased lipophilicity leading to improved cellular uptake |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(2,2,2-trifluoroethyl)acetamide and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of 2-aminothiazole derivatives with pyrimidine-containing reagents under reflux conditions. For example, thiourea or substituted thioureas can react with α-haloacetamides in ethanol or glacial acetic acid to form thiazole intermediates .
- Step 2 : Functionalization of the thiazole core via nucleophilic substitution or coupling reactions. The trifluoroethyl group is introduced using reagents like 2,2,2-trifluoroethylamine under basic conditions (e.g., triethylamine) in aprotic solvents (e.g., DMF) .
- Optimization : Reaction yields are improved by adjusting catalysts (e.g., AlCl₃ for acetylation) and solvent systems (e.g., ethanol for recrystallization) .
Q. How is structural characterization performed for this compound and its analogs?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrimidine NH at δ 8.5–9.0 ppm) and carbon backbone .
- X-ray Crystallography : Resolves 3D molecular geometry, as demonstrated for related acetamide derivatives in single-crystal studies .
- Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N/S content .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization of novel derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected peaks in NMR) are addressed via:
- 2D NMR Techniques : HSQC and HMBC to trace connectivity and assign ambiguous signals .
- Computational Modeling : DFT calculations predict NMR chemical shifts or optimize molecular geometry for comparison with experimental data .
- Isotopic Labeling : For complex cases, deuterated analogs or ¹⁵N labeling clarifies assignments .
Q. What strategies optimize reaction yields in thiazole-acetamide synthesis?
- Methodological Answer : Key variables include:
- Catalyst Screening : Triethylamine vs. DBU for deprotonation efficiency in substitution reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol facilitates recrystallization .
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and byproduct formation .
Q. How is the structure-activity relationship (SAR) analyzed for pyrimidine-thiazole acetamides?
- Methodological Answer : SAR studies involve:
- Systematic Substitution : Modifying pyrimidine (e.g., 4-methyl vs. 4-fluoro) or thiazole (e.g., N-benzyl vs. trifluoroethyl) groups to assess biological activity .
- Biological Assays : IC₅₀ determination in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing (e.g., MIC against S. aureus) .
- Computational Docking : PyMOL or AutoDock predicts binding interactions (e.g., hydrogen bonding with kinase active sites) .
Q. What in vitro models evaluate the biological activity of this compound?
- Methodological Answer : Common models include:
- Anticancer Activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative pathogens .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Src kinase inhibition) using ATP-competitive substrates .
Data-Driven Insights
Q. How does the trifluoroethyl group influence physicochemical properties?
- Answer : The CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability .
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
- Electron-Withdrawing Effects : Modulates pKa of adjacent NH groups, affecting solubility and binding affinity .
Q. What analytical methods ensure compound purity for biological testing?
- Answer : Rigorous purity protocols include:
- HPLC-MS : Quantifies impurities (<0.5% required for pharmacological studies) .
- TLC Monitoring : Hexane:ethyl acetate (3:1) solvent systems track reaction progress .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
